Triisooctylamine
Overview
Description
Triisooctylamine is a tertiary amine with the chemical formula
(C8H17)3N
. It is a colorless to pale yellow oily liquid that darkens upon exposure to light. This compound is known for its high solubility in alcohols and its use as an extraction agent in various chemical processes.Mechanism of Action
Target of Action
Triisooctylamine (TIOA) primarily targets metal ions, particularly chromium (VI) ions. It is widely used in liquid-liquid extraction processes to separate and recover these ions from aqueous solutions . The primary role of TIOA is to form complexes with metal ions, facilitating their extraction into organic solvents.
Mode of Action
TIOA interacts with its targets through complexation. When TIOA is dissolved in an organic solvent, it reacts with metal ions like chromium (VI) to form stable complexes. For instance, in the presence of chromium (VI), TIOA can form complexes such as (TIOAH)HCrO₄ and (TIOAH)₂Cr₂O₇. These complexes are more soluble in organic solvents, allowing for efficient extraction from aqueous solutions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can significantly influence the action, efficacy, and stability of TIOA. For example, the extraction efficiency of TIOA can vary with changes in pH, as the protonation state of TIOA and the speciation of metal ions are pH-dependent. Additionally, temperature can affect the solubility and stability of TIOA-metal complexes, while the presence of competing ions can impact the selectivity and efficiency of the extraction process .
: Chromium (VI) Complexation with this compound in Organic Solvents. Bulletin of the Chemical Society of Japan.
Biochemical Analysis
Biochemical Properties
Triisooctylamine has been used in the determination of uranium isotopes in various environmental samples by liquid-liquid extraction and α spectrometry . It has also been used in the extraction of uranium from sulphuric acid leaches of uranium-bearing ores . These interactions suggest that this compound may interact with certain enzymes and proteins involved in these biochemical reactions.
Cellular Effects
Given its role in the extraction of uranium isotopes, it is plausible that this compound may influence cell function by interacting with cellular components involved in these processes .
Molecular Mechanism
It has been found that dichromate ion and hydrogen chromate ion coexist in the system, based on the extraction data and the IR and UV-visible spectra of the this compound-chromium salt . This suggests that this compound may exert its effects at the molecular level through binding interactions with these ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisooctylamine is typically synthesized through the alkylation of ammonia or primary amines with isooctyl halides. The reaction involves the following steps:
Alkylation: Ammonia or a primary amine reacts with isooctyl halide in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The resulting mixture is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where controlled conditions of temperature and pressure are maintained to optimize yield and purity. The process involves continuous feeding of reactants and removal of by-products to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to secondary or primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: this compound oxide.
Reduction: Secondary or primary isooctylamines.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
Triisooctylamine finds applications in several scientific fields:
Chemistry: Used as a phase transfer catalyst and extraction agent for metal ions.
Biology: Employed in the extraction of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of detergents, cosmetics, and as a corrosion inhibitor in paints and coatings.
Comparison with Similar Compounds
Triisobutylamine: Similar in structure but with shorter alkyl chains, leading to different solubility and reactivity profiles.
Trioctylamine: Has longer alkyl chains, resulting in higher hydrophobicity and different extraction efficiencies.
Triethylamine: A smaller tertiary amine with different physical properties and applications.
Uniqueness of Triisooctylamine: this compound’s unique combination of moderate chain length and branching provides an optimal balance of hydrophobicity and reactivity, making it particularly effective in extraction and catalysis applications compared to its shorter or longer chain analogs.
Properties
IUPAC Name |
6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBNAGNNUEZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863017 | |
Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |
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Molecular Weight |
353.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | Triisooctylamine | |
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CAS No. |
2757-28-0, 25549-16-0 | |
Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2757-28-0 | |
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Record name | 6,6',6''-Trimethyltriheptylamine | |
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Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | Isooctanamine, N,N-diisooctyl- | |
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Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
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Record name | Tris(6-methylheptyl)amine | |
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Record name | Triisooctylamine | |
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Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triisooctylamine facilitate the extraction of metal ions from acidic solutions?
A1: this compound acts as an anion exchanger in acidic solutions. It extracts metal ions by forming ion pairs with anionic metal complexes. For instance, in hydrochloric acid solutions, TIOA extracts metal ions like zirconium (Zr) and hafnium (Hf) by forming complexes with their anionic chloride forms. []
Q2: Can you elaborate on the synergistic effect observed when this compound is used in combination with other extractants?
A2: Research shows that mixing this compound with other extractants like bis(2,4,4-trimethylpentyl) monothiophosphinic acid (Cyanex 302) significantly enhances the extraction of certain metal ions like Neodymium (Nd) compared to using either extractant alone. This synergistic effect is attributed to the formation of mixed complexes involving both extractants and the metal ion. []
Q3: What makes this compound a suitable extractant for carboxylic acids?
A3: this compound exhibits a strong affinity for carboxylic acids. Dissolved in organic diluents, it extracts carboxylic acids from dilute aqueous solutions through a combination of chemical association and physical distribution. Studies investigating citric, lactic, and malic acid extraction revealed that the partition coefficient depends on the type and concentration of the acid. [, ]
Q4: How does temperature affect the extraction of carboxylic acids with this compound?
A4: Studies on citric acid extraction using this compound in methyl isobutyl ketone showed that temperature significantly impacts the equilibrium acid distribution. Mathematical models like the ideal quasi-physical approximation model can predict this temperature dependence. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C24H51N and a molecular weight of 353.67 g/mol. []
Q6: Are there any spectroscopic data available for this compound?
A6: Yes, 31P{1H} NMR and 1H NMR data are available for this compound and its oxide form. The chemical shifts in the spectra help differentiate between the two. []
Q7: How does the choice of diluent impact the extraction efficiency of this compound?
A7: The diluent plays a crucial role in the extraction process. Research shows that diluents like chloroform, methyl isobutyl ketone, and benzyl alcohol, classified as proton-donating and -accepting, impact the extraction efficiency differently compared to polar diluents like 1,2-dichloroethane or inert diluents like xylene. []
Q8: What are some strategies to improve the performance of this compound in extraction processes?
A9: Careful selection of the diluent and optimizing parameters like concentration, temperature, and pH can enhance the extraction efficiency and selectivity of TIOA. []
Q9: Are there any safety concerns associated with this compound?
A9: While specific toxicological data might not be extensively covered in the provided research, it's crucial to handle this compound with care as with any chemical reagent. Appropriate personal protective equipment should be used, and exposure should be minimized.
Q10: What analytical techniques are commonly employed to study this compound and its extraction processes?
A11: Researchers commonly use techniques like liquid scintillation counting, inductively coupled plasma mass spectrometry (ICP-MS), and gamma spectrometry to quantify elements extracted by this compound. These methods offer high sensitivity and selectivity for analyzing trace amounts of elements in various matrices. [, , ]
Q11: Does the use of this compound in extraction processes raise any environmental concerns?
A11: While this compound itself might not be acutely toxic, its use in industrial processes necessitates responsible waste management practices. Recycling and proper disposal methods are crucial to minimize potential environmental impact.
Q12: How is this compound typically employed in a continuous extraction process?
A13: Continuous extraction often involves a setup like a mixer-settler apparatus with multiple stages. The aqueous phase containing the target compound and the organic phase containing this compound are brought into contact, allowing the extraction to occur. []
Q13: Can you give an example of a specific application where this compound contributes to environmental protection?
A14: this compound plays a crucial role in recovering valuable acids like tartaric and malic acids from industrial wastewater. This not only allows for the reuse of these chemicals but also minimizes the environmental impact of discharging them as waste. [, ]
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